molecular formula C18H27N3O5S B2799263 N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-46-5

N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2799263
CAS RN: 869071-46-5
M. Wt: 397.49
InChI Key: KBUHJFLSOCQWFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as NBO, is a compound that has gained attention in the scientific community for its potential applications in drug discovery and development. NBO is a small molecule that belongs to the class of oxalamide compounds, which have been found to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is not fully understood. However, it is believed that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects:
N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In vivo studies have demonstrated that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can reduce tumor growth and improve survival rates in animal models of cancer. Additionally, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have low toxicity and good bioavailability. However, one limitation of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide. One potential area of study is the development of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide derivatives with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential use of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide in combination with other drugs for enhanced therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide and its potential applications in various therapeutic areas.

Synthesis Methods

The synthesis of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves the reaction of N-isobutyl-N-methylamine with 3-tosyl-1,3-oxazinan-2-one, followed by the reaction of the resulting intermediate with oxalyl chloride. The final product is obtained by the reaction of the intermediate with ammonia.

Scientific Research Applications

N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been studied for its potential use as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurological disorders. In cancer research, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neurological disorders, N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide has been found to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5S/c1-13(2)11-19-17(22)18(23)20-12-16-21(9-4-10-26-16)27(24,25)15-7-5-14(3)6-8-15/h5-8,13,16H,4,9-12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUHJFLSOCQWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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